N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(4-Cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a small-molecule compound featuring a 1,2,4-oxadiazole core linked to a piperidine ring and an acetamide group substituted with a 4-cyanophenyl moiety. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-2-6-18(7-3-16)22-26-23(30-27-22)19-10-12-28(13-11-19)15-21(29)25-20-8-4-17(14-24)5-9-20/h2-9,19H,10-13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRJUPTILFZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities. The general structure can be represented as follows:
Molecular Formula: C_{20}H_{22}N_{4}O
1. Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines. For instance, oxadiazole derivatives have been shown to inhibit cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) with IC50 values ranging from 10 to 50 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 10 - 20 |
| Breast Cancer | 15 - 30 |
| Lung Cancer | 25 - 40 |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes linked to metabolic disorders. Specifically, it demonstrates activity against:
- Dipeptidyl Peptidase IV (DPP-IV): Important for glucose metabolism and implicated in diabetes management.
In vitro studies have indicated that similar compounds exhibit strong inhibition of DPP-IV with IC50 values below 100 nM .
3. Antimicrobial Activity
The biological activity extends to antimicrobial properties, where compounds with oxadiazole structures have shown effectiveness against bacterial strains such as Salmonella typhi and Escherichia coli. The synthesized derivatives were evaluated for their antibacterial activity:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Weak |
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes: The piperidine and oxadiazole groups facilitate binding to active sites of enzymes like DPP-IV and acetylcholinesterase.
- Induction of Apoptosis: Studies suggest that the compound may trigger apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound exhibited an IC50 value of 92.4 µM against a panel of eleven cancer cell lines. The research highlighted the significance of structural modifications in enhancing biological activity .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole moieties, such as N-(4-cyanophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide, exhibit notable antimicrobial activities. The oxadiazole ring is known for its ability to disrupt microbial cell function, making these compounds promising candidates for developing new antimicrobial agents .
Anticancer Potential
Research has shown that derivatives of oxadiazoles can possess anticancer properties. The specific compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. Case studies have demonstrated the efficacy of similar compounds in targeting various cancer types, suggesting that this compound could be explored for similar applications .
Synthesis of Oxadiazole Derivatives
The synthesis of this compound involves several synthetic pathways. Common methods include:
- Amidoxime and Carboxylic Acid Derivatives : This method employs amidoximes and acyl chlorides to form oxadiazoles through cyclization reactions .
- 1,3-Dipolar Cycloaddition : This approach utilizes nitrile oxides and nitriles to synthesize oxadiazoles under mild conditions, enhancing the yield and purity of the final product .
Mechanochemistry
Recent advancements in mechanochemistry have introduced solvent-free synthesis methods that enhance reaction rates and yields for oxadiazole derivatives. This technique is gaining traction due to its environmental benefits and efficiency .
Neurological Disorders
Compounds similar to this compound have been investigated for their potential neuroprotective effects. They may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented, with potential applications in treating chronic inflammatory diseases like rheumatoid arthritis. The compound may modulate inflammatory pathways, providing a therapeutic avenue for managing symptoms .
Case Studies
Comparison with Similar Compounds
Comparison with Oxadiazole-Containing Analogs
Key Structural and Functional Differences:
Analysis :
- The target compound’s 4-cyanophenyl group confers higher polarity compared to BF22107’s trifluoromethyl group, which may improve solubility but reduce blood-brain barrier penetration .
- Substitution with 4-methylphenyl (vs. PSN375963’s aliphatic group) balances aromatic interactions and moderate lipophilicity, favoring protein-binding pockets .
- The piperidine ring is conserved across analogs, suggesting its role in conformational flexibility and solubility .
Comparison with Triazole-Containing Analogs
Triazole analogs (e.g., ) replace the 1,2,4-oxadiazole with a 1,2,4-triazole core, altering electronic properties and metabolic pathways:
Comparison with Other Heterocyclic Derivatives
Imidazole and Pyrazole Analogs ():
- N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () : Features an imidazole ring with sulfinyl and fluorophenyl groups. The sulfinyl moiety enhances chiral recognition, but imidazoles are prone to protonation at physiological pH, altering pharmacokinetics .
- Rimonabant () : A pyrazole-based CB1 antagonist. Pyrazoles offer stronger hydrogen-bonding capacity than oxadiazoles but are bulkier, limiting target compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
